3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . For this compound, specific alkylation and carboxylation steps are required to introduce the ethyl and carboxylic acid groups at the appropriate positions.
Industrial Production Methods
Industrial production of indole derivatives may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining attention in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid: A simpler indole derivative with similar biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-4-9-10-6-7(2)5-8(3)11(10)14-12(9)13(15)16/h5-6,14H,4H2,1-3H3,(H,15,16) |
InChI Key |
FRTLISFUEQWTJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C(C=C(C=C12)C)C)C(=O)O |
Origin of Product |
United States |
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